1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol
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Overview
Description
1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol is a heterocyclic compound featuring a tetrazole ring substituted with a 4-chlorophenyl group and a thiol group
Mechanism of Action
Target of Action
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
This compound has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
For instance, pyraclostrobin, a member of the strobilurin group of fungicides, acts through inhibition of mitochondrial respiration by blocking electron transfer within the respiratory chain .
Pharmacokinetics
For instance, some compounds showed improved kinetic solubilities compared to their parental compounds and were metabolically stable in vitro .
Result of Action
Related compounds have been shown to have significant antipromastigote and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylhydrazine with carbon disulfide and sodium azide under acidic conditions to form the tetrazole ring. The thiol group is then introduced via thiolation reactions using thiolating agents such as thiourea or hydrogen sulfide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced tetrazole derivatives.
Substitution: Substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
1-(4-Chloro-phenyl)-1H-tetrazole: Lacks the thiol group, which may affect its reactivity and biological activity.
1-(4-Methyl-phenyl)-1H-tetrazole-5-thiol: Substitutes the chlorine atom with a methyl group, potentially altering its chemical and biological properties.
1-(4-Bromo-phenyl)-1H-tetrazole-5-thiol: Substitutes the chlorine atom with a bromine atom, which may influence its reactivity and interactions.
Uniqueness: 1-(4-Chloro-phenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the 4-chlorophenyl and thiol groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(4-chlorophenyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTIWFZSPZVBEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=S)N=NN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80181609 |
Source
|
Record name | 1-(4-Chlorophenyl)tetrazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27143-76-6 |
Source
|
Record name | 1-(4-Chlorophenyl)tetrazole-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027143766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Chlorophenyl)tetrazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80181609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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